Ustilaginoidin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

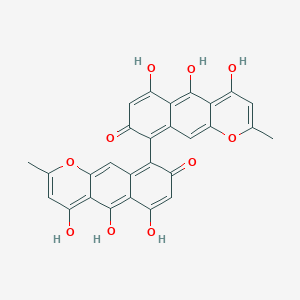

Ustilaginoidin A is a binaphthopyran resulting from the formal oxidative coupling at position 9 of two molecules of 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one. It has a role as an Aspergillus metabolite. It is a benzochromenone, a member of phenols, a naphtho-gamma-pyrone and a binaphthopyran. It is a conjugate acid of an this compound(2-).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Ustilaginoidin A exhibits notable antimicrobial activity, particularly against plant pathogens. Research indicates that it can inhibit the growth of various fungi and bacteria, making it a candidate for developing natural fungicides. The compound's mechanism involves disrupting cellular processes in target organisms, which can lead to cell death.

Antitumor Activity

Studies have shown that this compound possesses weak antitumor cytotoxicity against human epidermoid carcinoma cells. This property is attributed to its ability to interfere with cellular division processes, similar to other compounds derived from Ustilaginoidea virens like ustiloxins, which inhibit microtubule assembly .

Immunosuppressive Effects

The compound has been observed to modulate immune responses in plants. Specifically, it can suppress chitin-triggered immune responses in rice by competing with chitin receptors, thereby facilitating fungal infection . This property highlights its dual role as both a pathogenic factor and a potential tool for studying plant-pathogen interactions.

Development of Biopesticides

Given its antimicrobial properties, this compound is being investigated as a natural biopesticide. Its effectiveness against specific pathogens could lead to reduced reliance on synthetic chemicals in agricultural practices. Field studies are needed to evaluate its efficacy and safety in real-world agricultural settings.

Enhancing Crop Resistance

Research into this compound's ability to modulate plant immune responses could pave the way for developing crop varieties with enhanced resistance to fungal infections. By understanding how this compound interacts with plant defenses, breeders may create more resilient strains of rice and other crops.

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory study, this compound was tested against Fusarium graminearum, a common fungal pathogen affecting cereals. The compound exhibited significant antifungal activity, inhibiting spore germination and mycelial growth at concentrations as low as 10 µg/mL. These findings suggest its potential utility in managing fungal diseases in crops .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity assay was conducted using human epidermoid carcinoma cell lines to assess the antitumor effects of this compound. Results indicated that the compound induced apoptosis in cancer cells at concentrations ranging from 5 to 50 µg/mL, with an IC50 value of approximately 25 µg/mL. This suggests that this compound could be further explored as a lead compound for anticancer drug development .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Fusarium graminearum | 10 |

| Botrytis cinerea | 15 |

| Escherichia coli | 20 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Epidermoid Carcinoma | 25 |

| Breast Cancer Cell Line | 30 |

| Lung Cancer Cell Line | 35 |

Eigenschaften

CAS-Nummer |

3692-07-7 |

|---|---|

Molekularformel |

C28H18O10 |

Molekulargewicht |

514.4 g/mol |

IUPAC-Name |

4,5,6-trihydroxy-2-methyl-9-(4,5,6-trihydroxy-2-methyl-8-oxobenzo[g]chromen-9-yl)benzo[g]chromen-8-one |

InChI |

InChI=1S/C28H18O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h3-8,29-30,33-36H,1-2H3 |

InChI-Schlüssel |

JBUCAUPBQQHNRS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)C)O)C(=C5C(=CC4=O)O)O)O1)O |

Kanonische SMILES |

CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)C)O)C(=C5C(=CC4=O)O)O)O1)O |

Key on ui other cas no. |

3692-07-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.